1-(4-Chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Overview
Description
1-(4-Chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is 399.1349693 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
N-Dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including the chemical , have seen clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various metabolic products. Some metabolites are known for serotonin receptor-related effects, while others are still under exploration. This extensive metabolism suggests the compound's significant role in pharmacological actions and potential therapeutic applications (Caccia, 2007).
Synthesis and Evaluation of Ligands for D2-like Receptors
The compound's structure, featuring arylcycloalkylamines such as phenyl piperidines and piperazines, is crucial in antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. This indicates the compound's potential in designing new therapeutic agents targeting neuropsychiatric disorders (Sikazwe et al., 2009).
Dopamine Receptor Participation in Pro-cognitive Effects
The compound may also be involved in the pro-cognitive effects mediated by angiotensin IV peptides, particularly through interactions with dopamine receptors. This suggests its potential utility in enhancing memory and learning, offering a new avenue for treating cognitive impairments (Braszko, 2010).
Anticancer Drug Development
In the context of anticancer research, certain compounds similar in structure have shown high tumor specificity with minimal toxicity to normal cells. This highlights the compound's potential framework for developing new anticancer drugs with reduced side effects, emphasizing the importance of chemical modifications to enhance therapeutic profiles (Sugita et al., 2017).
Environmental and Toxicological Studies
Although the focus here is on therapeutic applications, it's worth noting that related compounds, like chlorophenols and arylpiperazine derivatives, have been studied for their environmental fate and toxicological impacts. These studies provide a broader context for understanding the compound's behavior beyond therapeutic uses, including its potential environmental persistence and bioaccumulation (Ying et al., 2002).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-18-4-2-3-17(13-18)23-9-11-24(12-10-23)19-14-20(26)25(21(19)27)16-7-5-15(22)6-8-16/h2-8,13,19H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKBNSVCPGZRGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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